molecular formula C2H3NaO2 B7769786 sodium;acetate

sodium;acetate

Cat. No.: B7769786
M. Wt: 82.03 g/mol
InChI Key: VMHLLURERBWHNL-UHFFFAOYSA-M
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Description

Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the enzymatic conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted into cyclodextrins. The process is followed by purification steps such as crystallization, filtration, and drying to obtain pure cyclodextrin products.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with modified solubility, stability, and inclusion properties.

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research, including:

    Chemistry: Used as catalysts and reagents in various chemical reactions.

    Biology: Employed in the study of molecular interactions and as carriers for drug delivery.

    Medicine: Used to enhance the solubility and stability of pharmaceutical compounds, improving their bioavailability.

    Industry: Applied in the food industry to improve the stability and solubility of flavors and fragrances.

Mechanism of Action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility and stability of the guest molecules, facilitating their use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Alpha-cyclodextrin: Composed of six glucose units.

    Beta-cyclodextrin: Composed of seven glucose units.

    Gamma-cyclodextrin: Composed of eight glucose units.

Uniqueness

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property is not commonly found in other oligosaccharides, making cyclodextrins valuable in various scientific and industrial applications.

Properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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